molecular formula C22H25N3O6S2 B2600914 (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate CAS No. 431929-27-0

(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate

Cat. No.: B2600914
CAS No.: 431929-27-0
M. Wt: 491.58
InChI Key: ZYZZLRAPOYNURH-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N3O6S2 and its molecular weight is 491.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is the NaV1.1 channel . This channel is a type of voltage-gated sodium channel, which plays a crucial role in the generation and propagation of action potentials in neurons.

Mode of Action

This compound interacts with its target, the NaV1.1 channel, by inhibiting its function . This inhibition disrupts the normal flow of sodium ions through the channel, which can alter the electrical activity of the neuron.

Result of Action

The inhibition of the NaV1.1 channel by this compound can result in significant changes in neuronal activity. In particular, this compound has been shown to display remarkable anticonvulsant activities , suggesting that it may be effective in reducing the frequency and severity of seizures.

Properties

IUPAC Name

ethyl 4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-2-29-21(28)24-10-8-23(9-11-24)19(26)4-3-7-25-20(27)18(33-22(25)32)13-15-5-6-16-17(12-15)31-14-30-16/h5-6,12-13H,2-4,7-11,14H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZZLRAPOYNURH-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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